Iodoacetic anhydride

Bioconjugation Peptide Chemistry Cross-linking

For proteomics labs facing heterogeneous peptide modification with generic cross-linkers, Iodoacetic anhydride (CAS 54907-61-8) delivers 90-98% pH-controlled selectivity for N-terminal α-amino groups over lysine ε-amino groups at pH 6.0, unmatched by iodoacetamide or NHS esters. - Enables synthesis of homogeneous N-iodoacetyl glycosylamine derivatives and linkers for differential protein quantitation via ion scanning. - Supplied as a 97% purity crystalline solid; typical packaging 250 mg and 1 g. - Store at 2-8°C; ships under ambient conditions with temperature monitoring.

Molecular Formula C4H4I2O3
Molecular Weight 353.88 g/mol
CAS No. 54907-61-8
Cat. No. B107641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoacetic anhydride
CAS54907-61-8
SynonymsIodoacetic Acid Anhydride;  Iodoacetic Anhydride;  Iodoacetyl Anhydride
Molecular FormulaC4H4I2O3
Molecular Weight353.88 g/mol
Structural Identifiers
SMILESC(C(=O)OC(=O)CI)I
InChIInChI=1S/C4H4I2O3/c5-1-3(7)9-4(8)2-6/h1-2H2
InChIKeyRBNSZWOCWHGHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodoacetic Anhydride Technical Profile


Iodoacetic anhydride (CAS 54907-61-8) is a bis-iodoacetyl anhydride reagent with the molecular formula C₄H₄I₂O₃ and a molecular weight of 353.88 g/mol . It is a crystalline solid with a melting point of 47–49°C and is supplied as a 97% purity reagent . This compound functions as a linker and derivatization agent, primarily used to introduce the thiol-reactive iodoacetyl moiety into amine-containing molecules for applications in differential protein quantitation via ion scanning, the synthesis of N-iodoacetyl glycosylamine derivatives, and the selective cross-linking of unprotected polypeptides .

Thiol-reactive iodoacetyl linker for amine-containing molecules
pH-controlled selectivity for N-terminal α-amino groups reported 90–98% in model hexapeptides at pH 6.0
Supports site-specific conjugation without protecting groups

Iodoacetic Anhydride vs. Common Cross-Linkers


Substituting iodoacetic anhydride with a generic cross-linker or a simpler iodoacetylating reagent such as iodoacetamide or iodoacetic acid can lead to significant performance differences and compromised experimental outcomes. Unlike iodoacetamide, which primarily targets cysteine thiols, iodoacetic anhydride exhibits a uniquely high degree of pH-controlled selectivity for N-terminal α-amino groups over lysine ε-amino groups, a feature not replicated by standard alkylating agents [1]. Furthermore, direct comparisons indicate that this reagent provides superior selectivity for α-amino groups compared to common cross-linking methods like 2-iminothiolane or N-hydroxysuccinimide (NHS) esters, which often yield heterogeneous or off-target modifications [2]. Therefore, for applications demanding precise, site-specific N-terminal modification or the construction of complex bioconjugates with defined stoichiometry, generic alternatives are functionally insufficient.

Iodoacetamide Primarily targets cysteine thiols; reported α-amino selectivity may not transfer to N-terminal modification workflows.
NHS esters / 2-iminothiolane Yield heterogeneous modifications; reported α-amino selectivity may be lower than iodoacetic anhydride under comparable pH conditions.
Generic cross-linkers Lack pH-controlled N-terminal selectivity; conjugate stoichiometry and homogeneity may not replicate.

Iodoacetic Anhydride Quantitative Evidence


N-Terminal Selectivity in Peptide Acylation

When acylating unprotected polypeptides at pH 6.0, iodoacetic anhydride achieves 90–98% selectivity for the α-amino group of the N-terminus, even in the presence of a competing lysine (ε-amino) residue [1]. This performance is described as superior to conventional chemical approaches to cross-linking such as the use of 2-iminothiolane or N-hydroxysuccinimide (NHS)-activated carboxylic acid esters, which are reported to be less selective for the α-amino group [2].

N-Terminal selectivity
Reported
90–98% α-amino vs. Lys ε-amino
Supports site-specific conjugation endpoint context
pH 6.0, model hexapeptides; comparator: 2-iminothiolane, NHS esters
Bioconjugation Peptide Chemistry Cross-linking

Negligible Side-Reactions with Key Residues

In contrast to many electrophilic modifying agents, the reaction of iodoacetic anhydride at pH 6.0 shows no detectable side reactions with the side chains of histidine (His), methionine (Met), or lysine (Lys) [1]. The method also results in no alkylation of arginine (Arg), His, Lys, or Met by the iodoacetate side product [2].

Side-reaction profile
Reported
No detectable modification of His, Met, Lys
Supports conjugation homogeneity
pH 6.0 model hexapeptides; off-target reactivity absent under reported conditions
Peptide Modification Protein Chemistry Selectivity

Linker for Differential Protein Quantitation

Iodoacetic anhydride is specifically validated for use as a linker in the development of reagents for differential protein quantitation via ion scanning mass spectrometry . This application is explicitly documented in vendor technical datasheets, distinguishing its utility from general alkylating agents like iodoacetamide, which are more commonly used for cysteine blocking rather than as a linker in such quantitative workflows.

Quantitation linker use
Data to verify
Vendor-validated linker for ion scanning MS
Procurement context: reviewed in proteomics workflows
Supplier datasheet; review against specific quantitative method requirements
Proteomics Mass Spectrometry Quantitative Analysis

Iodoacetic Anhydride Application Scenarios


Site-Specific Conjugation of Unprotected Peptides

This scenario directly utilizes iodoacetic anhydride's 90–98% selectivity for N-terminal α-amino groups at pH 6.0. Researchers can modify the N-terminus of a peptide, even in a complex mixture, with minimal concern for modifying internal lysine residues. This generates a homogeneous pool of N-terminally modified peptide, which can then be reacted with a thiol-containing molecule (e.g., a protein, fluorescent probe, or chromatography matrix) to create a well-defined, site-specific conjugate. This is ideal for creating antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios, or for immobilizing peptides on biosensor surfaces in a specific orientation [1].

Linkers for Quantitative Mass Spectrometry

As validated in vendor documentation, iodoacetic anhydride is used to create linkers for differential protein quantitation via ion scanning. In this application, the compound is used to derivatize an amine-containing precursor, creating an iodoacetyl-functionalized tag. This tag can then be reacted with cysteine residues on peptides from different biological samples (e.g., control vs. treated). The resulting tagged peptides, carrying different isotopic labels, are analyzed by mass spectrometry, enabling the relative quantification of protein abundance across multiple samples. This is a foundational technique in modern quantitative proteomics .

Synthesis of N-Iodoacetyl Glycosylamines

Iodoacetic anhydride is a key reactant for converting amino precursors to iodoacetyl (IA) derivatives, including the synthesis of N-iodoacetyl glycosylamine derivatives. These derivatives are valuable tools for studying carbohydrate-protein interactions, as the iodoacetyl group serves as a versatile handle for further conjugation to thiol-containing probes, proteins, or surfaces. The high selectivity of the reagent helps ensure that the modification is confined to the desired amine group on the glycosylamine, preserving the structural integrity of the carbohydrate moiety .

Application
Selection Property
Validation Focus
Site-specific conjugation of unprotected peptides
N-terminal α-amino selectivity
pH-controlled acylation homogeneity
Linker for quantitative mass spectrometry
Iodoacetyl-functionalized tag for cysteine labeling
Differential protein quantitation workflow
Synthesis of N-iodoacetyl glycosylamines
Amine derivatization without off-target side reactions
Carbohydrate moiety integrity after modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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